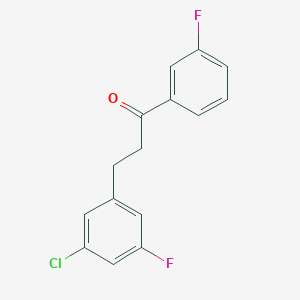
3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. Chemical properties include reactivity, stability, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
- Molecular Geometry and Chemical Reactivity: A study by Satheeshkumar et al. (2017) focused on the synthesis of compounds related to 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone. They used spectroscopic methods and quantum chemical studies to analyze molecular geometry and chemical reactivity.
Biological Applications
- Biocatalysis with Saccharomyces cerevisiae: Research by 이해룡 et al. (2011) Consensus Paper demonstrated the use of Saccharomyces cerevisiae as a biocatalyst in the reduction of a compound similar to 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone, optimizing the reaction conditions for effective conversion.
Materials Science
- Copolymerization Studies: Kim et al. (1999) Consensus Paper explored the copolymerization of trisubstituted ethylenes, including derivatives of 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone, with styrene, analyzing the copolymers' structure and properties.
Synthetic Methods
- Heck Cross-Coupling Strategy: A scalable synthesis of a thromboxane receptor antagonist using a derivative similar to 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone was developed via a regioselective Heck cross-coupling strategy, as reported by D. C. W. and Mason (1998) Consensus Paper.
Pharmaceutical Research
- Design and Synthesis of Antitumor Agents: Research by Chou et al. (2010) Consensus Paper involved the design and synthesis of new antitumor agents using derivatives of 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone, demonstrating significant cytotoxic activity against tumor cell lines.
Safety And Hazards
This involves understanding the risks associated with the handling and disposal of the compound. It includes toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
This involves predicting or suggesting future research directions based on the current understanding of the compound.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-6-10(7-14(18)9-12)4-5-15(19)11-2-1-3-13(17)8-11/h1-3,6-9H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUVUOBXPOBBEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644952 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone | |
CAS RN |
898750-58-8 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

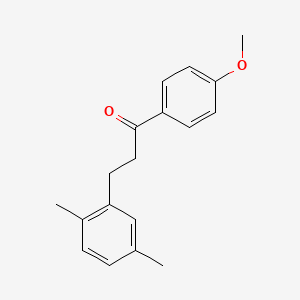
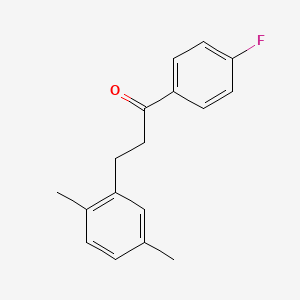
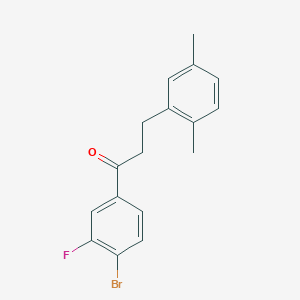
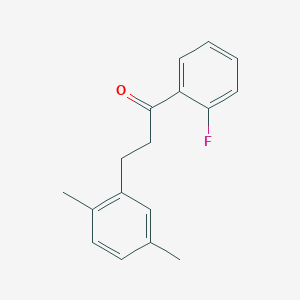
![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)
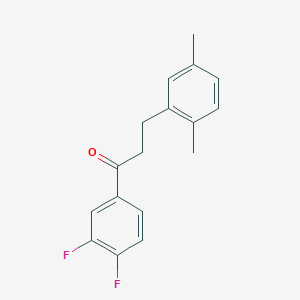
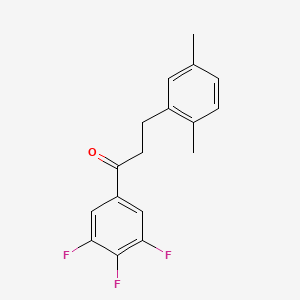
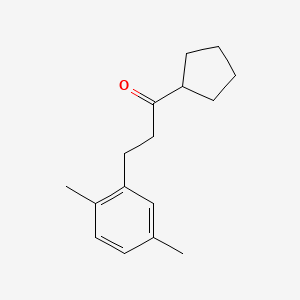
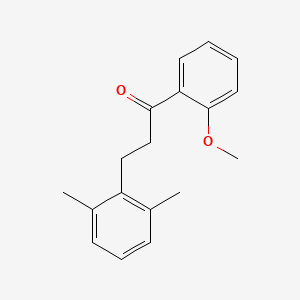
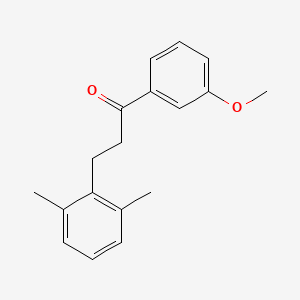
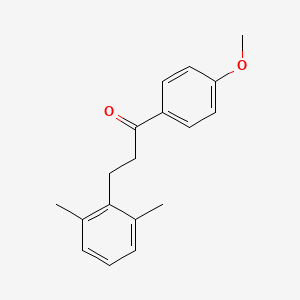
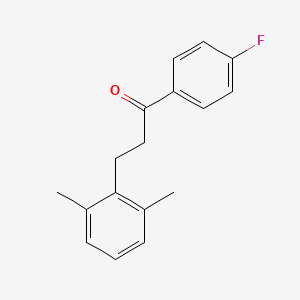
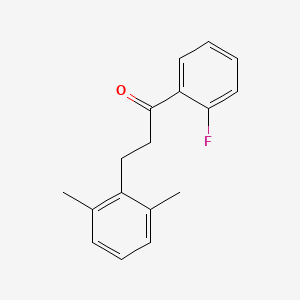
![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)